![molecular formula C12H10BFO2 B577498 2-Fluorobiphenyl-3-boronic acid CAS No. 1218790-57-8](/img/structure/B577498.png)
2-Fluorobiphenyl-3-boronic acid
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Overview
Description
2-Fluorobiphenyl-3-boronic acid is a chemical compound with the CAS Number: 1218790-57-8 . It has a molecular weight of 216.02 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro [1,1’-biphenyl]-3-ylboronic acid . The InChI code for the compound is 1S/C12H10BFO2/c14-12-10 (9-5-2-1-3-6-9)7-4-8-11 (12)13 (15)16/h1-8,15-16H .Chemical Reactions Analysis
2-Fluorophenylboronic acid is used in Rh-catalyzed enantioselective addition reactions, and Rhodium and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis
2-Fluorobiphenyl-3-boronic acid is a white to light yellow crystalline powder . It has a melting point of 101-110 °C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides using a palladium catalyst. The broad application of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. In this context, (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid serves as a valuable reagent for constructing complex organic molecules .
Fluorescent Sensors
Boronic acids can form reversible cyclic boronic esters with cis-diols. Based on this principle, researchers have developed fluorescent sensors using boronic acid derivatives. These sensors detect analytes such as blood glucose concentrations, ionic compounds, hydrogen peroxide (H2O2), and catecholamines. Additionally, boronic acid-functionalized hydrogels play a crucial role in self-controlled insulin-releasing devices .
Acid Catalysis
Boronic acids participate in acid-catalyzed reactions. Their stability and non-toxic nature make them suitable for various synthetic processes, including asymmetric synthesis of amino acids and hydroboration .
Arylation Reactions
(2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid can be used in site-selective Suzuki-Miyaura arylation reactions. These reactions allow the introduction of aryl groups at specific positions in organic molecules .
Biochemical Tools
Boronic acids find applications as biochemical tools. They are used for tumor cell imaging, enzyme inhibition studies, and drug delivery systems .
Polymer Electrolytes
The preparation of phenylboronic catechol esters using boronic acids contributes to the development of promising anion receptors for polymer electrolytes .
Safety and Hazards
The safety data sheet suggests avoiding dust formation and breathing vapors, mist, or gas. In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
(2-fluoro-3-phenylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZUMHBJXPCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681604 |
Source
|
Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid | |
CAS RN |
1218790-57-8 |
Source
|
Record name | (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobiphenyl-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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